

Application Notes and Protocols for the Solid-Phase Synthesis of Bombinin H7

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H7 is a member of the bombinin H family of antimicrobial peptides, originally isolated from the skin secretions of the amphibian Bombina genus.[1][2] These peptides are characterized by their hydrophobic and hemolytic properties.[1][2][3] **Bombinin H7** is a 17-amino acid peptide with a C-terminal amide and a D-amino acid at the second position, which is common for some bombinin H peptides.[1][4] Its synthesis is effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

This document provides a detailed protocol for the manual or automated solid-phase synthesis of **Bombinin H7**, including resin preparation, amino acid coupling, cleavage, and purification.

Materials and Reagents



| Reagent | Grade | Supplier (Example) |
|---|-------------------------|----------------------------|
| Rink Amide MBHA Resin (100- 200 mesh, ~0.5 mmol/g) | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-L-Amino Acids | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-D-allo-Isoleucine | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Piperidine | Reagent Grade | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |
| Hydroxybenzotriazole (HOBt) or OxymaPure® | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Sigma-Aldrich |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the solid-phase synthesis of peptides similar in length and nature to **Bombinin H7**. Actual results may vary based on the synthesis scale, instrumentation, and specific laboratory conditions.



| Parameter | Typical Value | Reference |
|--|------------------|-----------|
| Resin Loading | 0.3 - 0.7 mmol/g | [5] |
| Amino Acid Equivalents (vs. resin loading) | 3 - 5 eq | [6] |
| Coupling Reagent Equivalents (vs. amino acid) | 0.95 - 1.0 eq | [6] |
| Fmoc Deprotection Time | 2 x 10 min | [6] |
| Coupling Reaction Time | 1 - 2 hours | [7] |
| Cleavage Time | 2 - 3 hours | [7] |
| Expected Crude Purity (by HPLC) | 60 - 80% | [8] |
| Expected Final Purity (after purification) | >95% | [9] |
| Overall Yield (calculated from first amino acid) | 15 - 35% | |

Experimental Protocols Resin Preparation and Swelling

- Weigh the desired amount of Rink Amide MBHA resin for the synthesis scale (e.g., 0.1 mmol).
- Place the resin in a reaction vessel.
- Add DMF to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.[5][6]
- Drain the DMF from the reaction vessel.

First Amino Acid Coupling (Fmoc-Leu-OH)



- Dissolve Fmoc-Leu-OH (3-5 equivalents relative to the resin loading) and an activating agent such as HOBt or OxymaPure® (3-5 equivalents) in DMF.
- Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
- Add the activated amino acid solution to the swollen resin.
- Agitate the reaction mixture for 2-4 hours at room temperature.
- To cap any unreacted sites, drain the coupling solution and wash the resin with DMF. Then, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
- Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Peptide Chain Elongation (Automated or Manual)

The following steps are repeated for each subsequent amino acid in the **Bombinin H7** sequence: Ile-{d-Alle}-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser(tBu)-Asn(Trt)-Ala-Leu-Gly-Leu-Ual-Ser(tBu)-Asn(Trt)-Ala-Leu-Ual-Ser(tBu)-Asn(Trt)-Asa-Leu-Ual-Ser(tBu)-Asn(Trt)-Asa-Leu-Ual-Ser(tBu)-Asn(Trt)-Asa-Leu-Ual-Ser(tBu)-

- Fmoc Deprotection:
 - Add a 20% solution of piperidine in DMF to the resin.[5][6]
 - Agitate for 3 minutes and drain.
 - Repeat the piperidine treatment for an additional 10-15 minutes.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling:
 - In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and an activating agent (e.g., HOBt or OxymaPure®, 3-5 equivalents) in DMF.
 - Add the coupling agent (e.g., DIC, 3-5 equivalents) and allow for pre-activation for 5-10 minutes.



- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
- Wash the resin with DMF (3 times) and DCM (3 times).

Cleavage and Deprotection

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DMF and then DCM.
- Dry the resin under a stream of nitrogen or in a vacuum desiccator.
- Prepare a cleavage cocktail. For Bombinin H7, which does not contain tryptophan, methionine, or cysteine, a standard cocktail is suitable. A commonly used cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[7]
- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.

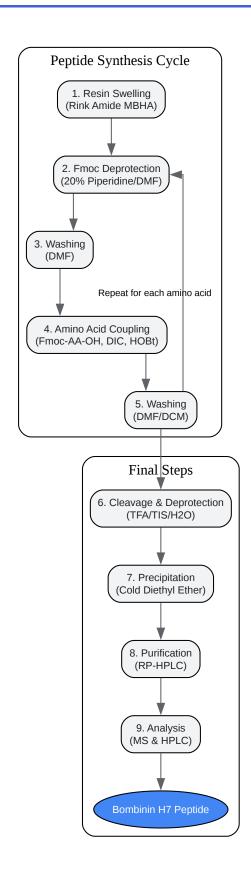
Peptide Purification and Analysis



- Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[9]
- Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be 5% to 65% acetonitrile over 60 minutes.
- Monitor the elution profile at 214 nm and 280 nm.
- Collect the fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Pool the fractions with the desired purity (>95%).
- Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
- Lyophilize the purified fractions to obtain the final **Bombinin H7** peptide as a white powder.

Visualizations

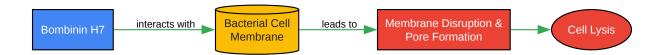




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Caption: Workflow for the solid-phase synthesis of **Bombinin H7**.





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Caption: Proposed mechanism of antimicrobial action for **Bombinin H7**.

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